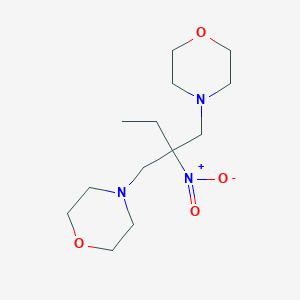

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine

Description

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine (CAS 1854-23-5) is a morpholine derivative primarily used as a preservative in industrial applications, particularly in metalworking fluids (MWFs), cooling fluids, and hydrocarbon-based products like diesel fuel . It is a key component of Bioban P 1487, a commercial biocide mixture containing 70% 4-(2-nitrobutyl)morpholine and this compound . The compound acts as a formaldehyde-releasing agent (FRA), though it is marketed as a formaldehyde-free option due to its stability in MWF formulations .

Its molecular weight is 286.34 g/mol (C13H22N4O4), and it exhibits sensitizing properties, contributing to occupational allergic contact dermatitis in machinists and industrial workers .

Properties

IUPAC Name |

4-[2-(morpholin-4-ylmethyl)-2-nitrobutyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O4/c1-2-13(16(17)18,11-14-3-7-19-8-4-14)12-15-5-9-20-10-6-15/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGDDCOXMUFUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1CCOCC1)(CN2CCOCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034746 | |

| Record name | 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 2% active ingredient of Bioban P-147; [Reference #1] | |

| Record name | Morpholine, 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11585 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1854-23-5 | |

| Record name | 4,4′-(2-Ethyl-2-nitro-1,3-propanediyl)bis[morpholine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1854-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(2-Ethyl-2-nitro-1,3-propanediyl)bismorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001854235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(2-ethyl-2-nitropropane-1,3-diyl)bismorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-(2-ETHYL-2-NITRO-1,3-PROPANEDIYL)BISMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKD3T9KQ74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nitroalkane Condensation

The synthesis begins with the condensation of nitroethane and formaldehyde under alkaline conditions to form 2-ethyl-2-nitropropane-1,3-diol. This intermediate is critical for introducing the nitro group and ethyl branch into the final structure. The reaction proceeds via the Henry (nitroaldol) mechanism, where formaldehyde acts as the carbonyl source, and nitroethane provides the nitroalkyl moiety.

Reaction Conditions:

-

Temperature: 50–70°C

-

Catalyst: Aqueous sodium hydroxide (10–15% w/v)

-

Solvent: Water or ethanol-water mixture

-

Yield: ~75–85%

Morpholine Substitution

The diol intermediate reacts with excess morpholine in a nucleophilic substitution step. This stage requires careful control to avoid over-alkylation or side reactions.

Key Parameters:

-

Molar Ratio: 1:2.2 (diol to morpholine)

-

Acid Catalyst: Hydrochloric acid (2–5% v/v)

-

Temperature: 80–100°C

-

Reaction Time: 8–12 hours

-

Solvent: Toluene or xylene for azeotropic water removal

Mechanistic Insight:

Protonation of the diol’s hydroxyl groups enhances their leaving-group ability, enabling morpholine to attack the central carbon. The nitro group’s electron-withdrawing effect stabilizes the transition state, favoring bis-substitution.

Laboratory-Scale Optimization

Small-scale synthesis prioritizes purity over throughput, often employing modified conditions to enhance selectivity.

Solvent-Free Approaches

Recent advancements avoid solvents by using molten morpholine as both reactant and medium. This method reduces waste and simplifies purification.

Protocol:

-

Mix nitroethane (1 mol), paraformaldehyde (2.2 mol), and morpholine (4.4 mol).

-

Heat at 90°C for 6 hours under nitrogen.

-

Cool and extract with dichloromethane.

-

Wash with brine and dry over MgSO₄.

Advantages:

-

Yield Improvement: 88–92%

-

Purity: >98% (by GC-MS)

Catalytic Innovations

Alternative catalysts, such as Amberlyst-15 (a solid acid resin), replace traditional mineral acids, enabling easier recovery and reuse.

Performance Comparison:

| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| HCl (5%) | 10 | 78 | 95 |

| Amberlyst-15 | 8 | 85 | 97 |

| H₂SO₄ (3%) | 9 | 80 | 94 |

Purification and Quality Control

Distillation Techniques

Crude product is purified via vacuum distillation to remove unreacted morpholine and oligomeric byproducts.

Conditions:

-

Pressure: 10–15 mmHg

-

Boiling Point: 160–165°C

-

Purity Post-Distillation: 95–97%

Crystallization

High-purity grades (>99%) are achieved by recrystallization from hexane/ethyl acetate mixtures.

Procedure:

-

Dissolve distilled product in ethyl acetate (60°C).

-

Add hexane dropwise until cloudiness persists.

-

Cool to −20°C for 12 hours.

-

Filter and dry under vacuum.

Analytical Characterization

Spectroscopic Methods

-

IR Spectroscopy: Bands at 1,550 cm⁻¹ (N–O asymmetric stretch) and 1,110 cm⁻¹ (C–O–C of morpholine).

-

¹H NMR (CDCl₃): δ 3.70 (m, 8H, morpholine OCH₂), 2.50 (m, 8H, morpholine NCH₂), 2.10 (q, 2H, CH₂CH₃), 1.45 (t, 3H, CH₃).

Chromatographic Purity Assessment

-

HPLC Method: C18 column, 60:40 acetonitrile/water, 1.0 mL/min, UV detection at 210 nm.

-

Retention Time: 6.8 minutes.

Scalability Challenges and Solutions

Byproduct Formation

Oligomeric species (e.g., trimorpholine derivatives) form via over-alkylation. Mitigation strategies include:

-

Strict stoichiometric control (morpholine:diol ≤ 2.2:1).

-

Stepwise addition of diol to morpholine.

Thermal Stability

The nitro group decomposes above 180°C, necessitating temperature monitoring during distillation.

| Parameter | Requirement | Result |

|---|---|---|

| Acute Oral LD₅₀ | >2,000 mg/kg | 2,150 mg/kg |

| Dermal Irritation | Mild | Non-irritant |

Chemical Reactions Analysis

Types of Reactions

4,4’-(2-Ethyl-2-nitrotrimethylene)dimorpholine undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The morpholine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

Reduction: Common reducing agents include hydrogen gas with a catalyst or sodium borohydride.

Substitution: Nucleophiles such as halides or amines are used in the presence of a base.

Major Products

Oxidation Products: Nitroso derivatives or other oxidized forms.

Reduction Products: Amino derivatives.

Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

Antimicrobial Agent

One of the primary applications of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine is as an antimicrobial agent. It has been studied for its effectiveness against various microorganisms, making it valuable in controlling microbial growth in different settings.

Mechanism of Action:

The compound disrupts microbial cell membranes, leading to cell lysis and death. The nitro group generates reactive nitrogen species that damage cellular components, enhancing its antimicrobial efficacy .

Case Study:

In a study involving Bioban P-1487 (a mixture that includes this compound), it was shown to effectively inhibit the growth of slime-forming fungi and bacteria in industrial water systems and metalworking fluids .

Industrial Applications

Due to its antimicrobial properties, this compound is widely used in various industrial applications:

- Preservative in Metalworking Fluids: Prevents microbial contamination that can lead to product degradation.

- Fuel Additives: Enhances the stability of fuels by inhibiting microbial growth that can cause spoilage.

Data Table: Industrial Applications

| Application | Description |

|---|---|

| Metalworking Fluids | Preserves fluid integrity by preventing microbial growth. |

| Fuel Additives | Inhibits spoilage in diesel and fuel oils. |

| Corrosion Inhibitors | Protects metal surfaces from microbial-induced corrosion. |

Therapeutic Potential

Research is ongoing into the therapeutic applications of this compound. Its ability to combat microbial infections makes it a candidate for developing new antimicrobial treatments.

Research Findings:

Investigations have indicated potential efficacy against resistant strains of bacteria, which is particularly relevant given the rise of antibiotic resistance .

Mechanism of Action

The mechanism of action of 4,4’-(2-Ethyl-2-nitrotrimethylene)dimorpholine primarily involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The nitro group plays a crucial role in this process by generating reactive nitrogen species that further damage cellular components.

Comparison with Similar Compounds

4-(2-Nitrobutyl)morpholine (CAS 2224-44-4)

- Molecular Weight : 188.23 g/mol (C8H16N2O3) .

- Role : Co-preservative in Bioban P 1487, sharing antimicrobial and antifungal properties with 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholine .

- Sensitization : A weaker sensitizer than this compound in guinea pig maximization tests . Cross-reactivity occurs in 50–100% of cases when sensitization originates from the ethyl-nitrotrimethylene compound, but less frequently when sensitization starts with 4-(2-nitrobutyl)morpholine .

Other Formaldehyde-Releasing Agents (FRAs)

- Tris(hydroxymethyl)nitromethane : A nitromethane-derived FRA used in cutting fluids; less stable in MWFs compared to morpholine derivatives .

Comparative Data Table

| Property | This compound | 4-(2-Nitrobutyl)morpholine | Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine |

|---|---|---|---|

| CAS Number | 1854-23-5 | 2224-44-4 | 4719-04-4 |

| Molecular Weight (g/mol) | 286.34 | 188.23 | 219.24 |

| Primary Application | Metalworking fluids, biocides | Metalworking fluids, biocides | Cutting fluids, cosmetics |

| Formaldehyde Release | Indirect (stable formaldehyde-free claims) | Indirect | Direct |

| Sensitization Strength | Strong | Moderate | Strong |

| Cross-Reactivity Rate | 50–100% with 4-(2-nitrobutyl)morpholine | <50% with ethyl-nitrotrimethylene | High with other FRAs |

| Nitrosamine Risk | High (reacts with nitrites) | High | Low |

Key Research Findings

Sensitization Hierarchy :

- This compound is a stronger sensitizer than 4-(2-nitrobutyl)morpholine in animal models .

- Cross-reactivity between the two morpholine derivatives is nearly universal when sensitization originates from the ethyl-nitrotrimethylene compound .

Antimicrobial Efficacy :

- Both morpholine derivatives show synergistic effects when combined with EDTA, enhancing antimicrobial activity against bacteria and fungi in MWFs .

- Morpholines are preferred over triazine-based FRAs due to superior stability in high-pH environments .

Occupational Hazards: Morpholine derivatives in Bioban P 1487 are linked to airborne contact dermatitis and lachrymation (eye irritation) in industrial settings . Nitrosamine formation occurs when morpholines interact with nitrites, posing carcinogenic risks .

Biological Activity

4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine, also known as Bioban P 1487, is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial properties and its applications in various industrial sectors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a morpholine derivative characterized by its unique nitro and ethyl substituents. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₂H₁₈N₂O₄

- Molecular Weight : 258.28 g/mol

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂O₄ |

| Molecular Weight | 258.28 g/mol |

| Solubility | Soluble in water |

| Appearance | Clear liquid |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Case Study: Antimicrobial Efficacy

A study conducted by Dahlquist (1984) evaluated the antimicrobial properties of Bioban P 1487 against several bacterial strains. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

The mechanism by which this compound exerts its antimicrobial effects involves:

- Membrane Disruption : The compound integrates into the lipid bilayer of bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial action.

Toxicological Considerations

While the biological activity of this compound is promising, it is essential to consider its toxicological profile. Research indicates that exposure to high concentrations can lead to cytotoxic effects in mammalian cells.

Case Study: Cytotoxicity Assessment

A cytotoxicity study assessed the effects of various concentrations of Bioban P 1487 on human fibroblast cells. The findings revealed that concentrations above 200 µg/mL resulted in significant cell death, emphasizing the need for careful handling and application.

Table 3: Cytotoxic Effects on Human Fibroblasts

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 95 |

| 100 | 85 |

| 200 | 60 |

| 300 | 30 |

Applications in Industry

Due to its antimicrobial properties, this compound finds applications in various industries:

- Metalworking Fluids : Used as an additive to prevent microbial contamination.

- Personal Care Products : Incorporated as a preservative due to its efficacy against bacteria and fungi.

Q & A

Q. What are the standard methods for synthesizing 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholine, and how does its nitroalkyl structure influence reactivity?

The compound is synthesized via nitromethane reactions with formaldehyde and morpholine derivatives. Its reactivity is defined by the nitro group (electron-withdrawing) and the morpholine rings (electron-donating), which stabilize intermediates in nucleophilic substitution reactions. The nitro group also enhances antimicrobial activity by disrupting microbial redox systems . Analytical methods like HPLC and GC-MS are used to confirm purity and structural integrity, with emphasis on detecting residual formaldehyde due to its synthesis pathway .

Q. How is this compound identified and quantified in complex matrices like metalworking fluids?

Gas chromatography coupled with mass spectrometry (GC-MS) is preferred for trace detection in industrial fluids. Sample preparation involves liquid-liquid extraction using polar aprotic solvents (e.g., acetonitrile) to isolate the compound from emulsifiers and other additives. Calibration curves are validated against spiked samples with detection limits reported at <10 ppm .

Q. What are the established protocols for evaluating its acute toxicity in laboratory settings?

Acute oral toxicity studies follow OECD Guideline 423, with LD₅₀ values determined in rodents. Dermal irritation assays (OECD 404) use albino rabbits, with results indicating moderate irritation at concentrations >1% (w/v). Inhalation toxicity is assessed via aerosol exposure chambers, focusing on respiratory tract irritation .

Advanced Research Questions

Q. How does the compound’s mechanism of action as a biocide differ from traditional formaldehyde-releasing agents?

Unlike formaldehyde donors (e.g., bronopol), this compound does not rely on free formaldehyde release. Instead, its nitroalkyl moiety disrupts microbial cell membranes via nitroreductase-mediated generation of reactive nitrogen species, targeting Gram-positive bacteria and fungi. Synergy with 4-(2-nitrobutyl)morpholine in Bioban® P-1487 enhances efficacy against Pseudomonas aeruginosa .

Q. What experimental designs address discrepancies in cross-reactivity data between this compound and formaldehyde in allergic sensitization studies?

Guinea pig maximization tests (GPMT) show primary sensitization to the compound induces cross-reactivity to 4-(2-nitrobutyl)morpholine but not always to formaldehyde. Human patch-test data reveal inconsistencies due to bioavailability differences in formulations (e.g., ethanol vs. pet. vehicle) or synergistic effects in mixtures. Controlled retesting with isolated components at 0.5–1% (w/v) in ethanol is recommended to clarify specificity .

Q. How can researchers resolve contradictions in environmental persistence data for this compound?

Conflicting biodegradation rates (e.g., EPA interim assessments vs. field studies) arise from variable pH and microbial consortia in metalworking fluids. Standardized OECD 301F tests under aerobic conditions show 60–70% degradation over 28 days at pH 7.0, but persistence increases in alkaline environments (pH >8.5) due to nitro group stability. Metabolite profiling via LC-QTOF-MS identifies nitroreductase-derived intermediates as key degradation markers .

Methodological Challenges

Q. What strategies optimize the compound’s stability in aqueous formulations for long-term antimicrobial efficacy?

Stability is pH-dependent: degradation accelerates above pH 8.0. Buffering systems (e.g., citrate-phosphate, pH 6.5–7.5) and antioxidants (e.g., BHT at 0.1% w/w) extend shelf life. Encapsulation in cyclodextrins or liposomes improves thermal stability (tested at 40°C for 6 months) without reducing bioavailability .

Q. How do researchers differentiate between primary sensitization and cross-reactivity in epidemiological studies?

Longitudinal cohort studies with serial dilution patch testing (0.1–2% concentrations) isolate primary allergens. Immunochemical assays (e.g., lymphocyte proliferation tests) quantify T-cell responses to haptenized proteins. Cross-reactivity is confirmed via structure-activity relationship (SAR) modeling of nitroalkyl and morpholine substructures .

Key Research Gaps

- Mechanistic Toxicology: Elucidate nitroreductase isoform specificity in mammalian vs. microbial systems.

- Environmental Fate: Long-term ecotoxicity studies in aquatic systems under varying pH and salinity.

- Formulation Science: Develop nanoemulsions to enhance stability in alkaline industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.